molecular formula C21H16Br2O6 B14448283 Succinic acid, methylene-, bis(p-bromophenacyl) ester CAS No. 73926-97-3

Succinic acid, methylene-, bis(p-bromophenacyl) ester

Cat. No.: B14448283
CAS No.: 73926-97-3
M. Wt: 524.2 g/mol
InChI Key: XZPBUGYPEHGASC-UHFFFAOYSA-N
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Description

Succinic acid, methylene-, bis(p-bromophenacyl) ester is a chemical compound derived from succinic acid. Succinic acid itself is a dicarboxylic acid with the chemical formula C4H6O4, and it plays a significant role in various biological and industrial processes . The compound is an ester derivative, which means it is formed by the reaction of succinic acid with alcohols, in this case, p-bromophenacyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of succinic acid, methylene-, bis(p-bromophenacyl) ester typically involves the esterification of succinic acid with p-bromophenacyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Succinic acid, methylene-, bis(p-bromophenacyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The bromine atoms in the p-bromophenacyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenacyl esters.

Scientific Research Applications

Succinic acid, methylene-, bis(p-bromophenacyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid, methylene-, bis(p-bromophenacyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release succinic acid and p-bromophenacyl alcohol, which can then participate in further biochemical reactions. The bromine atoms in the p-bromophenacyl groups can also interact with biological molecules, potentially inhibiting enzymes or altering protein functions .

Comparison with Similar Compounds

Similar Compounds

    Succinic acid: A dicarboxylic acid with similar chemical properties but lacks the ester groups.

    Malonic acid: Another dicarboxylic acid with a similar structure but with different reactivity.

    Glutaric acid: A dicarboxylic acid with one additional carbon atom compared to succinic acid.

Uniqueness

Succinic acid, methylene-, bis(p-bromophenacyl) ester is unique due to the presence of both ester and bromophenacyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

73926-97-3

Molecular Formula

C21H16Br2O6

Molecular Weight

524.2 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] 2-methylidenebutanedioate

InChI

InChI=1S/C21H16Br2O6/c1-13(21(27)29-12-19(25)15-4-8-17(23)9-5-15)10-20(26)28-11-18(24)14-2-6-16(22)7-3-14/h2-9H,1,10-12H2

InChI Key

XZPBUGYPEHGASC-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(=O)OCC(=O)C1=CC=C(C=C1)Br)C(=O)OCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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